molecular formula C12H24N2O2 B7987135 Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Cat. No.: B7987135
M. Wt: 228.33 g/mol
InChI Key: ZHPPISBEWBMXCD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an isopropyl group, a pyrrolidinyl ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of isopropylamine with ®-pyrrolidin-3-yl-carbamic acid, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (Et3N).

Major Products Formed

Scientific Research Applications

Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include the modulation of enzyme activity or the alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl-®-pyrrolidin-3-yl-carbamic acid methyl ester
  • Isopropyl-®-pyrrolidin-3-yl-carbamic acid ethyl ester
  • Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester

Uniqueness

Isopropyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where prolonged stability is required .

Properties

IUPAC Name

tert-butyl N-propan-2-yl-N-[(3R)-pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPPISBEWBMXCD-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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